zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride
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Description
“Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride” is a compound that involves zinc, 2-amino-3-methyl-4H-imidazol-5-one, and dichloride . Imidazol-4-ones, which include 2-amino-3-methyl-4H-imidazol-5-one, are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .
Synthesis Analysis
Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . For instance, Xie et al. reported a one-pot oxidative condensation of ketones and amidines. Here, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones, including spiroimidazol-4-ones .
Molecular Structure Analysis
Imidazolones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group. There are two isomers of imidazolones, depending on the placement of the carbonyl: imidazol-2-ones and imidazol-4-ones .
Chemical Reactions Analysis
The synthesis of imidazol-4-ones often involves the formation of bonds during the formation of the imidazole. The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride' involves the reaction of 2-amino-3-methyl-4H-imidazol-5-one with zinc chloride followed by the addition of hydrochloric acid to form the final product.", "Starting Materials": [ "2-amino-3-methyl-4H-imidazol-5-one", "zinc chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-methyl-4H-imidazol-5-one in a suitable solvent such as ethanol or methanol.", "Step 2: Add zinc chloride to the solution and stir for several hours at room temperature.", "Step 3: Filter the resulting precipitate and wash with a suitable solvent to remove any impurities.", "Step 4: Dissolve the precipitate in hydrochloric acid and stir for several hours at room temperature.", "Step 5: Filter the resulting precipitate and wash with a suitable solvent to remove any impurities.", "Step 6: Dry the final product under vacuum to obtain 'zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride'." ] } | |
CAS No. |
84304-17-6 |
Molecular Formula |
C8H14Cl2N6O2Zn |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
zinc;2-imino-1-methylimidazolidin-4-one;dichloride |
InChI |
InChI=1S/2C4H7N3O.2ClH.Zn/c2*1-7-2-3(8)6-4(7)5;;;/h2*2H2,1H3,(H2,5,6,8);2*1H;/q;;;;+2/p-2 |
InChI Key |
SDBNHMFCQJHUNL-UHFFFAOYSA-L |
SMILES |
CN1CC(=O)N=C1N.CN1CC(=O)N=C1N.[Cl-].[Cl-].[Zn+2] |
Canonical SMILES |
CN1CC(=O)NC1=N.CN1CC(=O)NC1=N.[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
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